molecular formula C9H5BrF2O B6158803 7-bromo-2,2-difluoro-2,3-dihydro-1H-inden-1-one CAS No. 1520074-69-4

7-bromo-2,2-difluoro-2,3-dihydro-1H-inden-1-one

Cat. No. B6158803
CAS RN: 1520074-69-4
M. Wt: 247
InChI Key:
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Description

7-Bromo-2,2-difluoro-2,3-dihydro-1H-inden-1-one (7-Br-DFDI) is an organic molecule belonging to a class of compounds known as indenones. It is a versatile synthetic intermediate used in the preparation of a variety of organic molecules, including pharmaceuticals and agrochemicals. In recent years, 7-Br-DFDI has become increasingly important as a starting point for the synthesis of complex molecules, due to its unique chemical properties.

Scientific Research Applications

7-bromo-2,2-difluoro-2,3-dihydro-1H-inden-1-one has a wide range of scientific research applications. It has been used in the synthesis of a variety of complex organic molecules, including pharmaceuticals and agrochemicals. It has also been used in the synthesis of fluorescent probes, which are used to detect and measure the activity of enzymes, proteins, and other biomolecules. Additionally, 7-bromo-2,2-difluoro-2,3-dihydro-1H-inden-1-one has been used in the synthesis of nanomaterials, such as carbon nanotubes, graphene, and nanowires.

Mechanism of Action

The mechanism of action of 7-bromo-2,2-difluoro-2,3-dihydro-1H-inden-1-one is based on its ability to form carbon-carbon bonds. This is achieved through the process of Suzuki-Miyaura cross-coupling, which involves the reaction of a boronic acid or ester with an aryl or alkyl halide, in the presence of a palladium catalyst. The reaction results in the formation of a new carbon-carbon bond, with the boron atom being replaced by a carbon atom.
Biochemical and Physiological Effects
7-bromo-2,2-difluoro-2,3-dihydro-1H-inden-1-one has no known biochemical or physiological effects. It is an organic molecule that is not known to interact with any biological molecules, and thus is not known to have any effects on the body.

Advantages and Limitations for Lab Experiments

The main advantage of 7-bromo-2,2-difluoro-2,3-dihydro-1H-inden-1-one is its ability to form carbon-carbon bonds. This process is highly efficient and is widely used in the synthesis of complex organic molecules. Additionally, 7-bromo-2,2-difluoro-2,3-dihydro-1H-inden-1-one is relatively inexpensive and readily available, making it an attractive option for laboratory experiments.
The main limitation of 7-bromo-2,2-difluoro-2,3-dihydro-1H-inden-1-one is its toxicity. The compound is highly toxic and should be handled with care. Additionally, the reaction conditions for the Suzuki-Miyaura cross-coupling reaction can be difficult to control, and the reaction can be slow and inefficient.

Future Directions

There are a number of potential future directions for 7-bromo-2,2-difluoro-2,3-dihydro-1H-inden-1-one. One potential direction is the development of new synthetic methods for the preparation of complex molecules. Additionally, 7-bromo-2,2-difluoro-2,3-dihydro-1H-inden-1-one could be used to develop new fluorescent probes for the detection and measurement of biological molecules. Finally, 7-bromo-2,2-difluoro-2,3-dihydro-1H-inden-1-one could be used in the synthesis of nanomaterials, such as carbon nanotubes, graphene, and nanowires.

Synthesis Methods

7-bromo-2,2-difluoro-2,3-dihydro-1H-inden-1-one is synthesized via a process known as the Suzuki-Miyaura cross-coupling reaction. This reaction involves the reaction of a boronic acid or ester with an aryl or alkyl halide, in the presence of a palladium catalyst. The reaction results in the formation of a new carbon-carbon bond, with the boron atom being replaced by a carbon atom. This reaction is highly efficient and is widely used in the synthesis of organic molecules.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-bromo-2,2-difluoro-2,3-dihydro-1H-inden-1-one involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "2,3-dihydro-1H-inden-1-one", "bromine", "hydrogen fluoride", "sodium hydroxide", "potassium carbonate", "acetic acid", "dimethyl sulfoxide", "diethyl ether" ], "Reaction": [ "Step 1: 2,3-dihydro-1H-inden-1-one is reacted with bromine in acetic acid to form 7-bromo-2,3-dihydro-1H-inden-1-one.", "Step 2: 7-bromo-2,3-dihydro-1H-inden-1-one is treated with hydrogen fluoride in dimethyl sulfoxide to form 7-bromo-2,2-difluoro-2,3-dihydro-1H-inden-1-one.", "Step 3: The product from step 2 is then treated with a solution of sodium hydroxide and potassium carbonate in diethyl ether to obtain the final product, 7-bromo-2,2-difluoro-2,3-dihydro-1H-inden-1-one." ] }

CAS RN

1520074-69-4

Product Name

7-bromo-2,2-difluoro-2,3-dihydro-1H-inden-1-one

Molecular Formula

C9H5BrF2O

Molecular Weight

247

Purity

95

Origin of Product

United States

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